Isopropyl N-(5-chloro-2-methylphenyl)carbamate
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Overview
Description
Isopropyl N-(5-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.693 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-chloro-2-methylaniline+isopropyl chloroformate→Isopropyl N-(5-chloro-2-methylphenyl)carbamate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-(5-chloro-2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Isopropyl N-(5-chloro-2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Isopropyl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl N-(4-chloro-2-methylphenyl)carbamate
- Isopropyl N-(3-chloro-4-methylphenyl)carbamate
- Isopropyl N-(2-chloro-6-methylphenyl)carbamate
Uniqueness
Isopropyl N-(5-chloro-2-methylphenyl)carbamate is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.
Properties
CAS No. |
2621-68-3 |
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Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
propan-2-yl N-(5-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)15-11(14)13-10-6-9(12)5-4-8(10)3/h4-7H,1-3H3,(H,13,14) |
InChI Key |
FZCOJKJBLKSJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)OC(C)C |
Origin of Product |
United States |
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